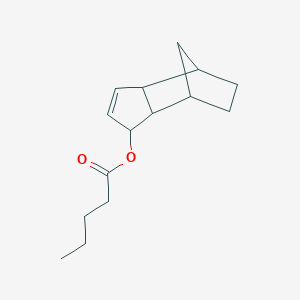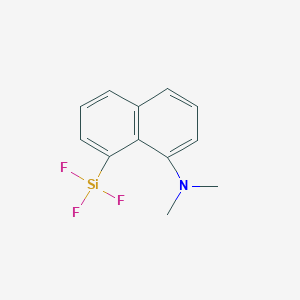
4-(Pentanoyloxy)cyclohexyl 2-ethylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pentanoyloxy)cyclohexyl 2-ethylhexanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with a pentanoyloxy group and an ethylhexanoate ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentanoyloxy)cyclohexyl 2-ethylhexanoate typically involves esterification reactions. One common method is the reaction between 4-hydroxycyclohexanol and pentanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
4-(Pentanoyloxy)cyclohexyl 2-ethylhexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding alcohol and carboxylic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: 4-hydroxycyclohexanol and pentanoic acid.
Reduction: 4-(Pentanoyloxy)cyclohexanol.
Substitution: Different ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Pentanoyloxy)cyclohexyl 2-ethylhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and its role as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavorings, and other consumer products.
Mecanismo De Acción
The mechanism of action of 4-(Pentanoyloxy)cyclohexyl 2-ethylhexanoate involves its interaction with specific molecular targets within cells. The ester group can be hydrolyzed by esterases, releasing the active components that can interact with cellular pathways. These interactions can modulate various biological processes, leading to the observed effects.
Comparación Con Compuestos Similares
4-(Pentanoyloxy)cyclohexyl 2-ethylhexanoate can be compared with other similar esters such as:
- 4-(Butanoyloxy)cyclohexyl 2-ethylhexanoate
- 4-(Hexanoyloxy)cyclohexyl 2-ethylhexanoate
- 4-(Pentanoyloxy)cyclohexyl 2-methylhexanoate
These compounds share similar structural features but differ in the length of the carbon chain or the substitution pattern
Propiedades
Número CAS |
114390-51-1 |
|---|---|
Fórmula molecular |
C19H34O4 |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
(4-pentanoyloxycyclohexyl) 2-ethylhexanoate |
InChI |
InChI=1S/C19H34O4/c1-4-7-9-15(6-3)19(21)23-17-13-11-16(12-14-17)22-18(20)10-8-5-2/h15-17H,4-14H2,1-3H3 |
Clave InChI |
NRHDLBDISNZSOJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(=O)OC1CCC(CC1)OC(=O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Bi(bicyclo[2.2.2]octane)]-4,4'-diol](/img/structure/B14288272.png)










![[(2E)-3-(6-Chloropyridin-3-yl)-1-methyltriaz-2-en-1-yl]methanol](/img/structure/B14288341.png)


